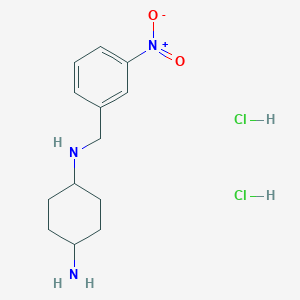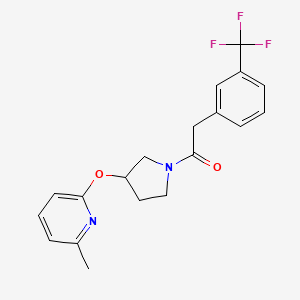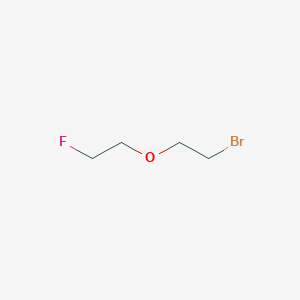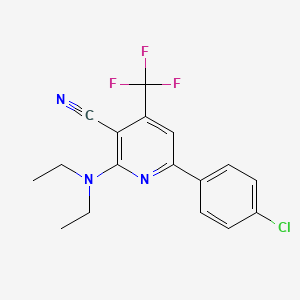
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H19FN4O5 and its molecular weight is 474.448. The purity is usually 95%.
BenchChem offers high-quality 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Characterization
1. Novel Bioactive 1,2,4-oxadiazole Analogs Synthesis
Research by Maftei et al. (2013) explores the synthesis of novel bioactive 1,2,4-oxadiazole natural product analogs, highlighting their potential antitumor activity. This study lays a foundational understanding for the structural family of the specified compound, suggesting its relevance in anticancer research (Maftei et al., 2013).
2. Efficient Synthesis Using Carbon Dioxide
Patil et al. (2008) and Mizuno et al. (2007) discuss innovative synthesis methods for quinazoline-2,4(1H,3H)-diones derivatives using carbon dioxide, which includes intermediates relevant to the structure of interest. These methods offer environmentally friendly and efficient pathways for synthesizing quinazoline derivatives, potentially including our compound of interest (Patil et al., 2008); (Mizuno et al., 2007).
Bioactivity Applications
1. Anticancer Activity
The synthesis and cytotoxic evaluation of compounds within the quinazoline and oxadiazole frameworks show significant potential in anticancer applications. For instance, Deady et al. (2003) illustrate the cytotoxic activity of carboxamide derivatives against various cancer cell lines, indicating the therapeutic potential of compounds within this chemical space (Deady et al., 2003).
2. Antibacterial Activity
Kidwai et al. (2000) demonstrate the synthesis of quinolines using microwaves, revealing significant antibacterial activity. This suggests that derivatives of quinazoline-2,4(1H,3H)-diones could also possess valuable antibacterial properties (Kidwai et al., 2000).
3. Herbicidal Activity
A study by Wang et al. (2014) on triketone-containing quinazoline-2,4-diones highlights their potent herbicidal activity, suggesting that structural analogs of the specified compound could serve as effective herbicides (Wang et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione, which is then coupled with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine to form the final product.", "Starting Materials": [ "2-Fluorobenzylamine", "2-Chloro-3-formylquinazolin-4(3H)-one", "3,4-Dimethoxyphenylhydrazine", "Triethylamine", "Acetic anhydride", "Sodium acetate", "Phosphorus oxychloride", "Sodium azide", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Dichloromethane", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Synthesis of 2-Fluorobenzylamine", "Step 2: Synthesis of 2-Chloro-3-formylquinazolin-4(3H)-one", "Step 3: Synthesis of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione", "Step 4: Synthesis of 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine", "Step 5: Coupling of 3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione with 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylamine to form the final product" ] } | |
Numéro CAS |
1206992-09-7 |
Nom du produit |
7-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-(2-fluorobenzyl)quinazoline-2,4(1H,3H)-dione |
Formule moléculaire |
C25H19FN4O5 |
Poids moléculaire |
474.448 |
Nom IUPAC |
7-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-[(2-fluorophenyl)methyl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C25H19FN4O5/c1-33-20-10-8-14(12-21(20)34-2)22-28-23(35-29-22)15-7-9-17-19(11-15)27-25(32)30(24(17)31)13-16-5-3-4-6-18(16)26/h3-12H,13H2,1-2H3,(H,27,32) |
Clé InChI |
DSZDOWCQOUYWKX-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=CC=C5F)OC |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Ethyl [2-(4-Fluoro-phenylamino)-thiazol-4-yl]-acetate](/img/structure/B2554572.png)

![2-{[1-(Quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2554578.png)


![N-(2,4-difluorophenyl)-2-[2-(4-methoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]acetamide](/img/structure/B2554581.png)

![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide](/img/structure/B2554588.png)

![N-[4-fluoro-3-(prop-2-enamido)phenyl]-2,3-dihydro-1-benzofuran-2-carboxamide](/img/structure/B2554591.png)

![2-[5-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]benzoic acid](/img/structure/B2554593.png)